N-Methyl-4-MethylbenzylaMine hydrochloride

Vue d'ensemble

Description

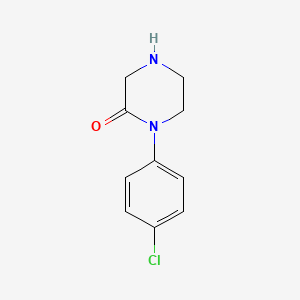

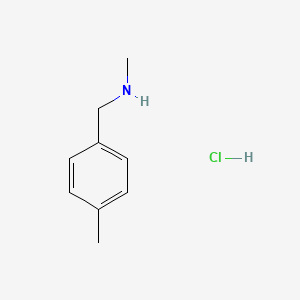

N-Methyl-4-Methylbenzylamine Hydrochloride is a chemical compound with the molecular formula C9H13NCl . It is often used in organic syntheses as a reagent for the preparation of various compounds . This chemical has been reported to have potential applications in pharmaceuticals, agrochemicals, and dye intermediates .

Synthesis Analysis

The main industrial route for the production of N-Methyl-4-methylbenzylamine Hydrochloride is the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular weight of N-Methyl-4-methylbenzylamine Hydrochloride is 171.67 . The InChI code is 1S/C9H13N.ClH/c1-8-3-5-9(6-4-8)7-10-2;/h3-6,10H,7H2,1-2H3;1H .Chemical Reactions Analysis

The reactions of 1-hexanol with benzylamine and with 4-methylbenzylamine led to the corresponding imines in moderate yields . 4-methylbenzylamine in ethanol/water solution (1:4) as simultaneously absorbing and buffering background electrolyte with detection at 210 nm was found suitable for determination of the individual compounds in determination by capillary zone electrophoresis with indirect detection .Physical And Chemical Properties Analysis

N-Methyl-4-Methylbenzylamine Hydrochloride is a solid at room temperature . The storage temperature is normal, and it should be stored in an inert atmosphere .Applications De Recherche Scientifique

“N-Methyl-4-Methylbenzylamine Hydrochloride” is a chemical compound that belongs to the class of organic compounds called amines. It has a CAS Number of 874-74-8 and a molecular weight of 171.67 . This compound is used in scientific experiments and research due to its unique physical and chemical properties.

One specific field where this compound finds use is in the synthesis of amine-containing pharmaceuticals through biocatalysis . Biocatalysis has become an attractive tool in modern synthetic chemistry, offering access to enantiopure molecules . For several amine-containing drugs, biotransformations were applied in the process routes, improving the original syntheses employing classical chemical methods .

-

- Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm .

- Exceptionally high surface areas can be achieved through the rational design of nanomaterials .

- Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .

- The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .

-

- Magnetic porous biochar has been used as a renewable and highly effective adsorbent for the removal of tetracycline hydrochloride in water .

- It exhibited excellent adsorption capacity for tetracycline hydrochloride (TCH), which was much higher than various similar materials reported .

- The adsorption kinetics and adsorption isotherms of TCH were well fitted to the pseudo-second-order models and Freundlich models, respectively .

- The thermodynamics experiments proved that the adsorption on magnetic porous biochar was an endothermic reaction .

-

Polysaccharides in Pharmacology and Biological Medicine

- Polysaccharides are essential macromolecules which almost exist in all living forms, and have important biological functions .

- They exhibit a wide range of biological and pharmacological activities, such as anti-tumour, immunomodulatory, antimicrobial, antioxidant, anticoagulant, antidiabetic, antiviral, and hypoglycemia activities .

- This makes them one of the most promising candidates in biomedical and pharmaceutical fields .

- Polysaccharides can be obtained from many different sources, such as plants, microorganisms, algae, and animals .

- Due to their physicochemical properties, they are susceptible to physical and chemical modifications leading to enhanced properties .

Safety And Hazards

N-Methyl-4-Methylbenzylamine Hydrochloride is classified as a combustible and corrosive hazardous material . It has hazard statements H302, H312, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

Orientations Futures

While specific future directions for N-Methyl-4-Methylbenzylamine Hydrochloride are not mentioned in the search results, it’s worth noting that this compound has potential applications in pharmaceuticals, agrochemicals, and dye intermediates , suggesting that future research may focus on these areas.

Propriétés

IUPAC Name |

N-methyl-1-(4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-3-5-9(6-4-8)7-10-2;/h3-6,10H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFFHHFMQLXZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589487 | |

| Record name | N-Methyl-1-(4-methylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-MethylbenzylaMine hydrochloride | |

CAS RN |

874-74-8 | |

| Record name | Benzenemethanamine, N,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(4-methylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(4-methylphenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)